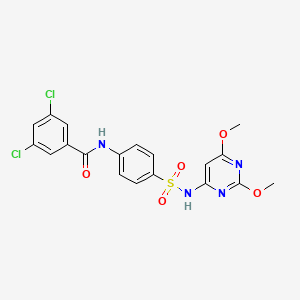
4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1378676-83-5 . It has a molecular weight of 195 and is typically in the form of a powder .
Synthesis Analysis
The synthesis of pyrazoles, such as 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is represented by the InChI Code: 1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) .Chemical Reactions Analysis
Pyrazoles, including 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Studies on pyrazole derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal detailed structural, spectral, and theoretical investigations. These compounds are characterized by techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Such research is foundational for understanding the molecular properties of pyrazole derivatives, which could be extrapolated to 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid for potential applications in designing drugs and materials with specific molecular interactions (Viveka et al., 2016).
Functionalization Reactions
Research on the functionalization reactions of pyrazole derivatives provides insights into how these compounds can be chemically modified to produce new materials with desired properties. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reactions with diamines demonstrates the chemical versatility of pyrazole carboxylic acids, suggesting similar potential for 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid in synthesizing novel compounds (Yıldırım et al., 2005).
Metal Coordination Polymers
The synthesis of metal coordination polymers using bis(pyrazole-4-carboxylic acid)alkane ligands highlights the role of pyrazole derivatives in materials science, particularly in constructing complex structures with metals. These findings imply that 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid could serve as a ligand in metal-organic frameworks (MOFs) or coordination polymers for applications in catalysis, gas storage, or separation technologies (Cheng et al., 2017).
Optical and Electronic Properties
N-substituted pyrazole derivatives have been explored for their optical nonlinearity, indicating potential applications in optical limiting and photonic devices. Such studies suggest that 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid could be investigated for its optical properties, contributing to the development of materials for laser protection and optical communication systems (Chandrakantha et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant potential in protecting metals from corrosion. This application is critical in industrial processes where corrosion resistance is essential, suggesting a possible research direction for 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid in corrosion science (Herrag et al., 2007).
Eigenschaften
IUPAC Name |
4,5-dichloro-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSNDVKYKNMGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)
![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)



![7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2598119.png)

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2598122.png)
![{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2598124.png)